molecular formula C47H76O18 B1141298 粗皂角苷 VI CAS No. 39524-08-8

粗皂角苷 VI

货号: B1141298
CAS 编号: 39524-08-8
分子量: 929.1 g/mol
InChI 键: CCRXMHCQWYVXTE-HMRSNRLKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

毛茛皂苷D是一种从植物川续断 (Dipsacus asper Wall. ex DC.) 中提取的生物活性三萜皂苷。 它以其多种治疗作用而闻名,包括抗炎、神经保护和骨保护特性 .

科学研究应用

毛茛皂苷D因其在各个领域的科学研究应用而得到广泛研究:

生化分析

Biochemical Properties

Asperosaponin VI interacts with various enzymes, proteins, and other biomolecules. It has been found to promote osteogenic differentiation of bone marrow stromal cells through the PI3K/AKT signaling pathway . It also induces the formation of dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization .

Cellular Effects

Asperosaponin VI has significant effects on various types of cells and cellular processes. It promotes the proliferation of bone marrow stromal cells isolated from ovariectomized rats . It also promotes angiogenesis of human umbilical vein endothelial cells in vitro via up-regulating the HIF-1α/VEGF pathway . Furthermore, it has been found to inhibit the morphological expansion of microglia cells and modulate the expression of proinflammatory and antiinflammatory cytokines .

Molecular Mechanism

Asperosaponin VI exerts its effects at the molecular level through various mechanisms. It enhances the expression of ALP, OCN, Col 1 and RUNX2, and reduces the p-AKT levels induced by LY294002 . It also promotes the gastrointestinal absorption and permeability of Asperosaponin VI and increases its exposure in vivo .

Temporal Effects in Laboratory Settings

The effects of Asperosaponin VI change over time in laboratory settings. It has been demonstrated that Asperosaponin VI could spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization .

Dosage Effects in Animal Models

In animal models, the effects of Asperosaponin VI vary with different dosages. For instance, mice exposed to chronic mild stress were treated with Asperosaponin VI (40 mg/kg) for three weeks, which ameliorated depression-like behaviors .

Metabolic Pathways

Asperosaponin VI is involved in various metabolic pathways. It has been found to regulate the expression of triterpenoid biosynthetic genes and facilitate the biosynthesis of Asperosaponin VI .

Transport and Distribution

Asperosaponin VI is transported and distributed within cells and tissues. It forms dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization, which promotes its gastrointestinal absorption and permeability .

准备方法

合成路线和反应条件

毛茛皂苷D的制备涉及一个两步大孔树脂柱分离过程。最初,使用HPD-722树脂将毛茛皂苷D的纯度从6.27%提高到59.41%。 随后,使用ADS-7树脂进一步将化合物纯化至95.05% . 此方法简单、高效,适用于大规模生产。

工业生产方法

毛茛皂苷D的工业规模制备遵循相同的两步大孔树脂柱分离过程。 该方法已被证明对大规模制备有效,确保高纯度和产率 .

化学反应分析

反应类型

毛茛皂苷D经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件

涉及毛茛皂苷D的反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应通常在受控条件下进行,以确保所需的修饰。

形成的主要产物

从毛茛皂苷D反应中形成的主要产物包括具有增强的抗炎和神经保护特性的衍生物。 这些衍生物对于进一步的研究和潜在的治疗应用具有价值 .

相似化合物的比较

毛茛皂苷D与其结构和生物活性相似的其他化合物相比是独一无二的。类似化合物包括:

毛茛皂苷D因其对IL-6-STAT3-DNMT3b轴和NRF2/HO-1/NF-κB轴的特定作用而脱颖而出,使其成为进一步研究和治疗开发的宝贵化合物 .

属性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXMHCQWYVXTE-HMRSNRLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39524-08-8
Record name Asperosaponin VI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39524-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Customer
Q & A

Q1: What are the primary molecular targets of Asperosaponin VI?

A1: Research suggests that Asperosaponin VI interacts with various molecular targets, including:

  • Estrogen Receptors: Asperosaponin VI has been shown to exert estrogen-like effects, likely through interaction with estrogen receptors. [] This interaction may contribute to its osteogenic activity.
  • PPAR-γ Pathway: Studies indicate that Asperosaponin VI may ameliorate depressive-like behaviors in mice by modulating the PPAR-γ pathway in microglia, promoting a neuroprotective phenotype. []
  • PERK Pathway: Asperosaponin VI has been shown to promote osteogenic differentiation of periodontal ligament stem cells by inhibiting the PERK pathway, a key player in the endoplasmic reticulum stress response. []
  • PI3K/Akt Pathway: Evidence suggests that Asperosaponin VI activates the PI3K/Akt pathway, contributing to its positive effects on the proliferation and osteogenic differentiation of periodontal ligament stem cells. []
  • Nrf2/HO-1/NF-κB Axis: Research indicates that Asperosaponin VI exerts anti-inflammatory effects by activating the Nrf2/HO-1 pathway, thereby inhibiting NF-κB signaling and suppressing the production of inflammatory mediators. []

Q2: How does Asperosaponin VI promote osteogenic differentiation?

A2: Asperosaponin VI appears to promote osteogenic differentiation through multiple mechanisms:

  • BMP-2 Upregulation: Studies have shown that Asperosaponin VI can induce osteoblast maturation and differentiation, potentially by increasing the synthesis of Bone Morphogenetic Protein-2 (BMP-2). []
  • Activation of p38 and ERK1/2: Asperosaponin VI has been found to activate the p38 and ERK1/2 signaling pathways, which are involved in osteoblast differentiation and bone formation. []
  • Estrogen Signaling Pathway: Research suggests that Asperosaponin VI may induce osteogenic differentiation via the estrogen signaling pathway, highlighting its potential as an anti-osteoporosis agent. []

Q3: What is the role of Asperosaponin VI in modulating inflammation?

A3: Asperosaponin VI has demonstrated anti-inflammatory effects in various studies:

  • Suppression of Inflammatory Mediators: In chondrocytes, Asperosaponin VI has been shown to inhibit the production of inflammatory mediators such as COX-2, iNOS, NO, PGE2, IL-6, and TNF-α. []
  • Activation of Nrf2/HO-1 Pathway: Mechanistically, Asperosaponin VI activates the Nrf2/HO-1 pathway, leading to the inhibition of NF-κB signaling and a reduction in inflammation. []
  • Modulation of Microglial Phenotype: Asperosaponin VI promotes a shift from a pro-inflammatory to a neuroprotective phenotype in microglia, potentially by enhancing CX3CL1/CX3CR1 and CD200/CD200R signaling. []

Q4: What is the molecular formula and weight of Asperosaponin VI?

A4: The molecular formula of Asperosaponin VI is C54H82O23, and its molecular weight is 1098.5 g/mol.

Q5: Is there any spectroscopic data available for Asperosaponin VI?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, they often mention the use of techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for identification and quantification. [, , , , ] Specific mass-to-charge ratios (m/z) for Asperosaponin VI and its metabolites are reported in several studies. [, , , ]

Q6: What is known about the absorption and metabolism of Asperosaponin VI?

A6: Studies indicate that Asperosaponin VI undergoes significant metabolism after oral administration. [, , , ]

  • Metabolites: Research has identified several metabolites in rat feces, including hederagenin-28-β-D-glucopyranoside and 3-O-α-L-arabinopyranosyl hederagenin. []
  • Biliary Excretion: Asperosaponin VI and its metabolites are excreted in bile. []
  • Intestinal Absorption: Research suggests that Asperosaponin VI absorption in the rat intestine might be influenced by other components present in Dipsacus asper extracts. []

Q7: Does the particle size of Asperosaponin VI affect its dissolution and bioavailability?

A7: Yes, studies have demonstrated that smaller particle sizes of Asperosaponin VI, such as superfine powders, exhibit improved dissolution rates, which may contribute to enhanced bioavailability and stronger estrogenic effects. []

Q8: Are there any known drug-drug interactions or drug-metabolizing enzyme interactions associated with Asperosaponin VI?

A8: The provided research papers do not provide detailed information on specific drug-drug interactions or drug-metabolizing enzyme interactions associated with Asperosaponin VI. Further research is needed to fully characterize these aspects.

Q9: What are the key in vitro and in vivo models used to study the effects of Asperosaponin VI?

A9: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of Asperosaponin VI:

    • Osteoblast cell lines (e.g., MC3T3-E1) to assess osteogenic differentiation. []
    • Chondrocytes to evaluate anti-inflammatory effects. []
    • Human periodontal ligament stem cells to investigate periodontal tissue regeneration. [, ]
    • C2C12 myotubes to study skeletal muscle regeneration. []
    • Caco-2 cells to assess intestinal permeability. []
    • Rodent models of osteoporosis have been used to evaluate the bone-protective effects of Asperosaponin VI. [, ]
    • Rat models with chronic mild stress (CMS) have been employed to explore the antidepressant-like effects of Asperosaponin VI. []
    • Mouse models of osteoarthritis have been used to investigate the potential of Asperosaponin VI in alleviating joint degeneration. []
    • Rat models of skeletal muscle injury have been employed to explore the role of Asperosaponin VI in muscle regeneration. []

Q10: What are the potential therapeutic applications of Asperosaponin VI based on in vitro and in vivo studies?

A10: Preclinical studies suggest potential therapeutic applications for Asperosaponin VI in various areas:

  • Osteoporosis: Asperosaponin VI's ability to promote osteogenic differentiation and inhibit bone loss in animal models makes it a promising candidate for the development of new osteoporosis treatments. [, , , ]
  • Osteoarthritis: Its anti-inflammatory effects and potential to protect cartilage suggest a potential role in managing osteoarthritis. []
  • Depression: Studies showing the modulation of microglial activity and improvement of depressive-like behaviors in mice highlight its potential as an antidepressant. []
  • Periodontitis: Research suggests that Asperosaponin VI may promote the regeneration of periodontal tissues, indicating potential applications in dentistry. [, ]
  • Skeletal Muscle Injury: Asperosaponin VI’s ability to promote muscle regeneration and improve muscle function after injury makes it a potential candidate for the treatment of muscular dystrophies and other muscle-wasting diseases. []

Q11: Have any clinical trials been conducted to evaluate the efficacy and safety of Asperosaponin VI in humans?

A11: The provided research papers primarily focus on preclinical studies. While these studies highlight the therapeutic potential of Asperosaponin VI, further research, including well-designed clinical trials, is crucial to determine its efficacy and safety profile in humans.

Q12: What are the common analytical techniques used to quantify Asperosaponin VI?

A12: High-Performance Liquid Chromatography (HPLC) is frequently employed for the quantitative determination of Asperosaponin VI in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]

Q13: How do researchers ensure the quality control of Asperosaponin VI during research and development?

A13: Quality control measures typically involve:

  • Method Validation: Analytical methods, such as HPLC, are rigorously validated to ensure their accuracy, precision, specificity, linearity, range, robustness, and stability. []

Q14: How does wine-processing affect the chemical composition of Dipsacus asper and the content of Asperosaponin VI?

A14: Studies show that wine-processing can alter the chemical composition of Dipsacus asper, often leading to an increase in Asperosaponin VI content. [, ] This traditional processing method may enhance the bioavailability or therapeutic effects of Asperosaponin VI. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。